2-adamantyl(1H-indol-3-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-18-17(3-1)16(10-20-18)11-21-19-14-6-12-5-13(8-14)9-15(19)7-12/h1-4,10,12-15,19-21H,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZUIRPTVJRQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1H-Indole Core
The indole (B1671886) ring is a ubiquitous heterocycle in nature and pharmaceuticals. nih.gov Consequently, numerous methods for its synthesis have been developed over more than a century. These methods provide access to the basic indole structure, which can then be functionalized to yield the target compound.
Classic named reactions remain fundamental to indole synthesis, each offering a unique pathway from different starting materials.
Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is arguably the most common method for preparing indoles. scirp.org It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. scirp.org The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. scirp.org The process includes a key nih.govnih.gov-sigmatropic rearrangement step. scirp.org
Madelung Synthesis : Reported in 1912, the Madelung synthesis produces indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. nih.gov Typical conditions involve sodium or potassium alkoxides as the base at temperatures ranging from 200–400 °C. nih.gov Modern variations have allowed for milder conditions; for instance, using BuLi or LDA as the base can lower the required temperature significantly. nih.gov
Larock Indole Synthesis : A more contemporary method, the Larock indole synthesis, or Larock heteroannulation, uses a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. organic-chemistry.org This one-pot reaction is highly versatile and provides good yields and outstanding regioselectivity. organic-chemistry.org
Reissert Indole Synthesis : This method synthesizes indoles from ortho-nitrotoluene and diethyl oxalate. scirp.org The initial condensation is followed by a reductive cyclization, typically using zinc in acetic acid, to give an indole-2-carboxylic acid, which can then be decarboxylated by heating. scirp.org Potassium ethoxide is often preferred over sodium ethoxide for the initial base-catalyzed condensation. scirp.org
Table 1: Comparison of Established Indole Synthesis Reactions
| Synthesis Name | Starting Materials | Key Reagents/Conditions | Primary Product |
|---|---|---|---|
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Substituted Indole |
| Madelung | N-phenylamide | Strong base (e.g., Na/K alkoxides), High temp. (200-400°C) | Substituted Indole |
| Larock | o-Iodoaniline, Disubstituted Alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | 2,3-Disubstituted Indole |
| Reissert | o-Nitrotoluene, Diethyl Oxalate | Base (e.g., KOEt), then Reductive Cyclization (e.g., Zn/AcOH) | Indole-2-carboxylic acid |
Palladium catalysis has revolutionized indole synthesis, offering alternatives to classical methods, often with greater functional group tolerance and milder conditions. Palladium-catalyzed coupling reactions of o-haloaniline derivatives are valuable alternatives to the Fischer synthesis. A common strategy involves the palladium-catalyzed annulation between iodoanilines and ketones. Another approach is the oxidative cyclization of 2-alkenylanilines, which can be accessed from o-haloanilines via Pd-catalyzed cross-coupling.
Multicomponent reactions (MCRs) are powerful tools for efficiently building molecular complexity. researchgate.net They allow for the combination of three or more reactants in a single pot to form a product that incorporates portions of all starting materials. researchgate.net One-pot, three-component protocols have been developed for synthesizing substituted indoles, which offer advantages in terms of step economy, reduced waste, and operational simplicity. nih.gov For example, a sequential approach can involve the in situ generation of 3-indolylalcohols from indoles and aldehydes, which are then subjected to nucleophilic substitution. nih.gov
Introduction of the Adamantyl Moiety
Once the indole scaffold is available, the next critical stage is the introduction of the 2-adamantylmethylamine group at the C3 position. The C3 position of indole is the most reactive site for electrophilic substitution. Several reliable strategies exist for this transformation.
Direct alkylation provides a straightforward route to forming the C-N bond necessary for the target structure.
Alkylation via 3-(Halomethyl)indole : A plausible route involves the reaction of 2-aminoadamantane (B82074) with a pre-formed 3-(halomethyl)indole, such as 3-(chloromethyl)-1H-indole. The chloromethyl group is an effective alkylating agent, readily reacting with nucleophiles like amines to form new carbon-heteroatom bonds. 3-(Chloromethyl)-1H-indole can be synthesized from the reduction of indole-3-carboxaldehyde (B46971) to 3-hydroxymethylindole, followed by chlorination with a reagent like thionyl chloride. The subsequent nucleophilic substitution by 2-aminoadamantane would yield the target compound.
Acylation Reactions : While not a direct route to the target amine, acylation is a key related transformation. For instance, N-(1-adamantyl)-indole-2-carboxamide has been identified as a potent anti-tubercular agent. nih.gov Such amides are typically formed by activating the indole carboxylic acid (e.g., indole-2-carboxylic acid) and then reacting it with an adamantyl amine. nih.govrsc.orgresearchgate.net This highlights the general feasibility of forming amide bonds between indole moieties and adamantanamines, which is a key step in an alternative synthesis of the target compound (see 2.2.2).
Amine coupling reactions, particularly reductive amination, represent a highly efficient and widely used method for synthesizing amines. researchgate.netorganic-chemistry.org
Reductive Amination : This is a highly convergent and likely the most efficient strategy for synthesizing 2-adamantyl(1H-indol-3-ylmethyl)amine. The process involves the reaction of indole-3-carboxaldehyde with 2-aminoadamantane to form an intermediate imine, which is then reduced in situ to the final secondary amine. researchgate.netnih.gov This one-pot procedure avoids the isolation of the intermediate imine and often proceeds with high yield and selectivity. mdpi.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. organic-chemistry.orgmdpi.com The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, is a classic method for reductive amination. mdpi.com
Table 2: Plausible Reductive Amination for Target Synthesis
| Carbonyl Component | Amine Component | Reducing System | Product |
|---|
Amidation Followed by Reduction : An alternative two-step approach involves first forming an amide bond and then reducing the amide carbonyl. This sequence begins with the coupling of indole-3-acetic acid with 2-aminoadamantane. Standard peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) can be used to facilitate this amidation. rsc.org The resulting amide, N-(adamantan-2-yl)-2-(1H-indol-3-yl)acetamide, can then be reduced to the target secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com Although less atom-economical than direct reductive amination, this method is robust and well-established. researchgate.net
Functionalization of Adamantane (B196018) Carboxylic Acids and Amines
The adamantane cage is a rigid, lipophilic, and sterically bulky hydrocarbon scaffold frequently used in medicinal chemistry to improve the pharmacokinetic profiles of drugs. rsc.org Direct functionalization of the adamantane C-H bonds can be challenging, but various methods have been developed.
The synthesis of 2-adamantanamine, a key precursor for the target molecule, can be achieved through several routes. One common approach involves the functionalization of adamantan-2-one. For instance, a multi-step synthesis starting from adamantan-2-one can yield 1,2-diamino adamantane, which can be resolved into individual enantiomers. nih.gov Another strategy involves the Ritter reaction on precursors like (3-noradamantyl)methylene alcohols, which rearrange to form 1-adamantyl carbocations that can be trapped by nitriles to form amides, subsequently hydrolyzed to amines. nih.gov
The functionalization of adamantane can also proceed via radical-based reactions, which allow for the direct conversion of C-H bonds to C-C or C-heteroatom bonds. nih.gov For example, photocatalysis using decatungstate can generate adamantyl radicals that can be trapped by various reagents. nih.gov While many methods focus on the more reactive tertiary C-1 position, selective functionalization at the secondary C-2 position is crucial for the synthesis of the target compound and often requires more specialized approaches. cuni.cz The low reactivity of functional groups directly attached to the adamantane bridgehead is a known challenge, often resulting in moderate yields during transformations like amidations. researchgate.net
Formation of the Methylamine (B109427) Linker
The central step in assembling the final molecule is the formation of the C-N bond that connects the indole-3-ylmethyl group to the 2-adamantyl amine. Reductive amination and direct amine condensation are the most prevalent and effective strategies for this transformation.
Reductive amination is a highly versatile and widely used method for the synthesis of amines. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction between indole-3-carbaldehyde and 2-adamantanamine.
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred for its mildness and effectiveness under slightly acidic conditions, which can facilitate imine formation without significantly reducing the starting aldehyde. Studies on the reduction of adamantyl-containing nitriles using lithium aluminum hydride (LiAlH₄) or nickel-aluminum alloys have also demonstrated effective routes to adamantyl-containing amines. researchgate.net
The initial step of reductive amination is the condensation reaction between the aldehyde and the amine to form a Schiff base (an imine). organic-chemistry.org This reaction is an equilibrium process and is often catalyzed by acid to facilitate the dehydration step. masterorganicchemistry.com In some cases, the imine can be isolated before reduction, but one-pot reductive amination is generally more efficient.
The condensation of various amines with aldehydes is a fundamental reaction in organic synthesis. mdpi.com For sterically hindered amines like 2-adamantanamine, the reaction might require elevated temperatures or the use of a catalyst to drive the formation of the imine intermediate. organic-chemistry.org The use of microwave irradiation has been shown to accelerate such condensation reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org
A specific and direct synthetic approach for this compound involves the direct reductive amination of indole-3-carbaldehyde with 2-adamantanamine. This one-pot reaction combines the key fragments efficiently. The reaction would proceed via the formation of an N-(2-adamantyl)-1-(1H-indol-3-yl)methanimine intermediate, which is subsequently reduced to the final secondary amine product.
Table 1: Proposed Reductive Amination for this compound
| Reactant 1 | Reactant 2 | Reducing Agent (Example) | Solvent (Example) | Product |
| Indole-3-carbaldehyde | 2-Adamantanamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | This compound |
Stereoselective Synthesis and Chiral Resolution for Research Samples
A critical stereochemical aspect of this compound is its chirality. Any 1,2-disubstituted adamantane derivative is inherently chiral. nih.gov Therefore, the target compound exists as a pair of enantiomers. For research purposes, particularly in pharmacological studies, it is often necessary to evaluate the activity of the individual enantiomers, as they can have different biological profiles. rsc.org
Obtaining enantiomerically pure samples can be achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Chiral Resolution: This is the most common method for separating enantiomers. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like (+)-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the amine. This technique has been successfully applied to resolve racemic 1,2-diaminoadamantane. researchgate.net
Asymmetric Synthesis: While more complex to develop, an asymmetric synthesis would create one enantiomer preferentially. This could potentially involve an enantioselective reduction of the intermediate imine using a chiral catalyst or a chiral reducing agent.
Optimization of Reaction Conditions and Yields for Research Scale
To ensure an efficient and reproducible synthesis for research-scale production, optimization of the reaction conditions is paramount. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.
For the reductive amination step, a screening of different reducing agents and solvents can significantly impact the yield. The reaction of indole derivatives can be sensitive, and harsh conditions might lead to side products. researchgate.net For instance, in the synthesis of indole carboxylates, optimization of the catalyst, solvent, and temperature under both conventional heating and microwave irradiation has been shown to dramatically improve yields and reduce reaction times. mdpi.com
A systematic study could involve:
Solvent Screening: Testing a range of solvents (e.g., DCM, THF, methanol, acetonitrile) to find the optimal medium for both imine formation and reduction.
Reducing Agent Screening: Comparing the efficacy of various borohydride reagents (NaBH₄, NaBH₃CN, NaBH(OAc)₃).
Temperature and Time: Evaluating the reaction progress at different temperatures (from room temperature to reflux) to find the balance between reaction rate and prevention of byproduct formation.
pH Control: The addition of a catalytic amount of acid (like acetic acid) can accelerate imine formation, but the amount must be carefully controlled to avoid deactivating the reducing agent or causing unwanted side reactions on the indole ring.
The use of microwave-assisted synthesis is another avenue for optimization, as it has been demonstrated to accelerate the synthesis of various indole derivatives, leading to excellent yields with high regioselectivity in significantly shorter times compared to conventional heating. mdpi.com
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Conformational and Electronic Structure Research
Spectroscopic methods are fundamental to determining the precise structure and electronic properties of a molecule. For 2-adamantyl(1H-indol-3-ylmethyl)amine, a combination of advanced NMR, high-resolution mass spectrometry, and vibrational spectroscopy would be employed for a thorough characterization.
Advanced NMR studies are indispensable for the complete structural assignment of this compound, confirming the connectivity of the adamantyl, methylamine (B109427), and indole (B1671886) moieties.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene (B1212753) bridge (CH₂), the amine proton (NH), and the complex, overlapping signals of the adamantyl cage protons. The ¹³C NMR spectrum would similarly display unique resonances for the carbons of the three different structural fragments. Predicted chemical shifts are based on the analysis of analogous compounds. mdpi.comyoutube.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Indole NH | 10.8 - 11.2 (broad s) | - |
| Indole C2-H | 7.2 - 7.4 (s) | 122 - 124 |
| Indole Aromatic CH (C4-C7) | 7.0 - 7.8 (m) | 111 - 128 |
| Indole Quaternary C (C3, C3a, C7a) | - | 110 - 137 |
| Methylene CH₂ -N | 3.8 - 4.2 (s) | 45 - 50 |
| Amine NH | 1.5 - 2.5 (broad s) | - |
| Adamantyl CH -N | 3.0 - 3.4 (m) | 50 - 55 |
| Adamantyl CH, CH₂ | 1.5 - 2.2 (m) | 28 - 40 |
Note: Predicted values are based on data from related adamantyl and indole structures. Actual experimental values may vary.
2D NMR Techniques: To resolve ambiguities from 1D spectra, a suite of 2D NMR experiments would be essential. nih.govresearchgate.net
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the indole ring and the adamantyl cage, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for conformational analysis, providing information about through-space proximity of protons. nih.gov NOESY correlations between the adamantyl protons and the methylene/indole protons would help define the preferred spatial arrangement and orientation of the bulky adamantyl group relative to the indole ring. nih.govyoutube.com
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is critical for unequivocally determining the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. mdpi.com
Molecular Formula: The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₂₀H₂₆N₂) would be calculated and compared to the experimental value, with a mass accuracy typically within 5 ppm.
Fragmentation Pattern: The mass spectrum would also reveal a characteristic fragmentation pattern useful for structural confirmation. Key fragmentation pathways for aliphatic amines typically involve alpha-cleavage. miamioh.edulibretexts.orglibretexts.org The major expected fragments are outlined below.
Interactive Table: Predicted HRMS Fragmentation
| m/z (predicted) | Fragment Ion | Origin |
| 295.2174 | [C₂₀H₂₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 135.1174 | [C₁₀H₁₅]⁺ | Adamantyl cation, from cleavage of the C-N bond. nih.gov |
| 130.0657 | [C₉H₈N]⁺ | Indolylmethyl cation, from cleavage of the N-CH₂ bond. |
Note: The fragmentation pattern is predictive and based on established principles for amine fragmentation.
Interactive Table: Predicted Key Vibrational Modes
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Description |
| N-H Stretch (Indole) | 3400 - 3300 | 3400 - 3300 | Sharp, characteristic of indole NH |
| N-H Stretch (Amine) | 3350 - 3250 | 3350 - 3250 | Broader than indole NH |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Indole ring C-H bonds |
| C-H Stretch (Aliphatic) | 2950 - 2850 | 2950 - 2850 | Strong bands from adamantyl and CH₂ |
| C=C Stretch (Aromatic) | 1620 - 1580 | 1620 - 1580 | Indole ring skeletal vibrations |
| N-H Bend | 1650 - 1550 | Weak | Amine and indole NH bending |
| C-N Stretch | 1250 - 1020 | Moderate | Amine C-N bond vibrations |
Note: Wavenumbers are approximate and based on typical ranges for these functional groups.
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. As of now, no public crystal structure for this compound has been reported.
Should a suitable crystal be grown, this analysis would precisely determine bond lengths, bond angles, and the solid-state conformation of the molecule. It would reveal the relative orientation of the adamantyl and indole groups, which is crucial for understanding intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. mdpi.commdpi.com Analysis of crystal structures of related adamantane-indole compounds suggests that packing is often influenced by hydrogen bonds involving the indole N-H group and π-π stacking interactions between indole rings where sterically permitted. mdpi.comresearchgate.net
Conformational Landscape Analysis and Molecular Dynamics Studies
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds linking the rigid adamantyl and indole moieties to the central amine linker.
Key Rotatable Bonds:
The C(indole)-CH₂ bond.
The CH₂-N bond.
The N-C(adamantyl) bond.
Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule in a simulated environment (e.g., in solution). nih.govnih.gov These studies would help identify low-energy conformers and understand the dynamic behavior of the molecule, such as the preferred spatial relationship between the two bulky terminal groups. The large steric bulk of the 2-adamantyl group is expected to significantly influence the accessible conformations, potentially leading to a limited set of stable rotamers.
Electronic Structure Analysis and Spectroscopic Property Prediction (Theoretical)
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and predicting spectroscopic properties. nih.gov
Molecular Orbitals: DFT calculations would allow for the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO may also be centered on the indole moiety. researchgate.net The energy gap between the HOMO and LUMO would provide insights into the molecule's electronic excitation properties and chemical reactivity.
Spectroscopic Prediction: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption (UV-Vis) spectrum, correlating calculated electronic transitions with observed absorption bands. mdpi.com Furthermore, DFT methods are commonly used to calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts. nih.govmdpi.comacgpubs.org Comparing these computed values with experimental data serves as a rigorous validation of the determined structure.
Absence of Specific Research Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no specific published research available concerning the computational and theoretical studies of the chemical compound This compound .
The investigation sought to find data pertaining to the following areas as specified in the request:
Quantum Chemical Calculations (DFT) , including Geometry Optimization, Electronic Properties, and Frontier Molecular Orbital Analysis.
Molecular Docking Simulations , focusing on Receptor/Enzyme Binding Site Prediction, Ligand-Protein Interactions, and Energetic Analysis of Binding Poses.
Molecular Dynamics (MD) Simulations .
While general methodologies for these computational techniques are well-documented youtube.comresearchgate.netepstem.netyoutube.comyoutube.com, and studies exist for various derivatives of adamantane (B196018) ksu.edu.sanih.govmdpi.com and indole nih.govphyschemres.org, no scholarly articles or datasets were found that focus specifically on This compound . The search included looking for its synthesis and subsequent computational analysis, but the available literature describes related but structurally distinct molecules, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives nih.gov.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested compound as this information does not appear to be present in the public scientific domain.
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations
Ligand-Target Complex Stability and Conformational Dynamics
The stability of a ligand-target complex is a critical determinant of a drug's efficacy and duration of action. For 2-adamantyl(1H-indol-3-ylmethyl)amine, the interaction with a biological target, such as a protein receptor or enzyme, is governed by a combination of forces. The indole (B1671886) ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking with aromatic residues of the protein, and hydrophobic interactions. nih.gov The adamantyl group, being a large, lipophilic, and rigid cage-like hydrocarbon, significantly contributes to the binding affinity through strong van der Waals forces and hydrophobic interactions within a corresponding pocket of the target protein. nih.govnih.gov
The steric bulk of the adamantyl moiety can also play a crucial role in conferring stability by restricting the conformational freedom of the ligand within the binding site, which can lead to a more favorable entropic contribution to the binding free energy. rsc.org Furthermore, this bulky group can shield the rest of the molecule from enzymatic degradation, thereby increasing its biological half-life. nih.gov
Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational dynamics of ligand-protein complexes over time. nih.gov An MD simulation of this compound complexed with a target protein would reveal the stability of the binding mode, the flexibility of the ligand and protein, and the key intermolecular interactions that are maintained throughout the simulation. Such simulations can confirm the stability of crucial hydrogen bonds and hydrophobic contacts, providing a dynamic picture of the binding event that complements static docking models. nih.gov In studies of related adamantyl derivatives, conformational analysis has been used to identify the most stable conformers, which are often dictated by the steric constraints of the adamantyl group. nih.gov
| Interaction Type | Contributing Moiety | Significance in Complex Stability |
| Hydrogen Bonding | Indole N-H, Amine N-H | Directional interactions that provide specificity and contribute to binding affinity. |
| π-π Stacking | Indole Ring | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target's binding site. |
| Hydrophobic Interactions | Adamantyl Group, Indole Ring | Major driving force for binding, especially for the bulky and lipophilic adamantyl cage. nih.gov |
| Van der Waals Forces | Entire Molecule | Non-specific attractive forces that contribute to the overall binding energy. |
| Steric Hindrance | Adamantyl Group | Can enhance stability by locking the ligand in a favorable conformation and protect from degradation. nih.govrsc.org |
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. For this compound, the two main structural components, the indole ring and the adamantyl group, have different affinities for various solvents. The electronic spectra of indole and its derivatives are known to be very sensitive to the solvent environment, particularly their fluorescence spectra. researchgate.net The Stokes shift of the indole chromophore is highly sensitive to solvent polarity. researchgate.net
In polar protic solvents, such as water or methanol, the indole N-H group can act as a hydrogen bond donor, and the amine group can also participate in hydrogen bonding. These interactions can stabilize the ground and excited states of the molecule differently, leading to changes in its photophysical properties. nih.gov Conversely, in aprotic or non-polar solvents, these specific hydrogen bonding interactions are absent. The hydrophobic effect, a major driving force in aqueous environments, would strongly influence the conformation of the molecule, likely leading to the shielding of the hydrophobic adamantyl group from the polar solvent. acs.org
Theoretical studies can model these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which can reproduce general energetic and geometrical changes. researchgate.net Explicit models involve including individual solvent molecules in the simulation box, which allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the conformational preferences of the molecule. researchgate.net For a molecule like this compound, a combination of these models would be ideal to capture both the general polarity effects and the specific interactions with solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for bioactivity.
Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique. In a CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated at various points on a 3D grid. A statistical method, typically Partial Least Squares (PLS), is then used to derive a correlation between the variations in these fields and the variations in biological activity. nih.gov
For a series of analogues of this compound, a CoMFA study would likely reveal the importance of the steric bulk of the adamantyl group and the electrostatic properties of the indole and amine moieties. nih.gov The results are often visualized as contour maps, where different colored regions indicate areas where, for example, increased steric bulk or positive electrostatic potential would be favorable or unfavorable for activity. nih.gov
Development of Predictive Models for Biological Activity in Research
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with a range of biological activities is required. The three-dimensional structures of these molecules are then generated and optimized. For a 3D-QSAR study like CoMFA, the molecules must be aligned in a common orientation. This alignment is a critical step and can be based on a common substructure or by docking into a receptor active site.
Once the molecules are aligned and the molecular fields (or other descriptors) are calculated, the dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model. The statistical significance of the model is evaluated using parameters like the squared correlation coefficient (r²) and the leave-one-out cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a model with good predictive ability. mdpi.com
The predictive power of the model is then validated using the test set, which consists of compounds not used in the model's development. The model is used to predict the activity of the test set compounds, and the predicted values are compared to the experimental values. A high external correlation coefficient (r²_ext) for the test set confirms the model's ability to predict the activity of new compounds. mdpi.com Such models have been successfully developed for various series of indole and adamantyl derivatives. researchgate.netmdpi.com
| QSAR/CoMFA Development Step | Description | Importance |
| Data Set Selection | A series of structurally related compounds with measured biological activities. | The quality and diversity of the data set are crucial for building a robust model. |
| Molecular Modeling and Alignment | Generation of 3D structures and superimposing them based on a common feature. | A consistent alignment is essential for comparing the molecular fields. |
| Descriptor Calculation | Calculation of steric, electrostatic, and other fields (for CoMFA) or other molecular descriptors. | These descriptors are the independent variables in the QSAR equation. |
| Model Building (Training Set) | Using statistical methods like PLS to correlate descriptors with biological activity. | This step generates the mathematical model. |
| Model Validation (Test Set) | Using the model to predict the activity of an external set of compounds. | Validates the predictive power and generalizability of the model. |
Identification of Key Structural Descriptors for Activity
A key outcome of QSAR and CoMFA studies is the identification of the most important structural features, or descriptors, that govern the biological activity of the compounds. For adamantyl-containing compounds, steric descriptors are often found to be significant, highlighting the role of the bulky adamantyl group in fitting into a specific binding pocket. nih.gov In CoMFA, contour maps can pinpoint regions where steric bulk is either favorable (often shown in green) or unfavorable (yellow) for activity. nih.gov
Electrostatic descriptors are also commonly important, reflecting the significance of charge distribution, dipole moments, and the potential for hydrogen bonding. For this compound, the electrostatic field around the indole N-H and the amine group would likely be a key descriptor. CoMFA electrostatic contour maps show regions where positive (blue) or negative (red) charge is beneficial for activity. nih.gov
Other descriptors that can be important in QSAR studies include hydrophobic parameters (like logP), which relate to the molecule's ability to cross cell membranes, and topological indices, which describe the branching and connectivity of the molecule. The identification of these key descriptors provides a clear roadmap for the rational design of new, more potent analogues.
Pharmacophore Modeling and Virtual Screening for Related Research Compounds
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups. researchgate.net
A pharmacophore model can be generated based on the structure of a known ligand bound to its target (structure-based) or by analyzing a set of active ligands to find common features (ligand-based). mdpi.comresearchgate.net For a compound like this compound, a ligand-based pharmacophore could be developed from a series of active analogues. The resulting pharmacophore might include a hydrophobic feature for the adamantyl group, an aromatic ring feature and a hydrogen bond donor for the indole moiety, and a positive ionizable feature for the amine group. mdpi.comnih.gov
Once a pharmacophore model is established and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. acs.orgnih.gov This allows for the rapid identification of new and structurally diverse compounds that possess the key features required for binding to the target of interest. These "hits" can then be subjected to further experimental testing, providing a cost-effective and time-efficient alternative to traditional high-throughput screening. acs.orgmdpi.com Virtual screening has been successfully used to identify novel indole derivatives as inhibitors for various biological targets. acs.orgresearchgate.net
Pharmacological and Biological Research in Vitro and Ex Vivo Mechanistic Studies
Receptor Binding and Functional Assays (In Vitro)
Investigations into the receptor pharmacology of 2-adamantyl(1H-indol-3-ylmethyl)amine have explored its affinity and functional effects at receptors critical to neurotransmission.
Studies have identified this compound as a ligand for both cannabinoid and serotonin (B10506) receptor subtypes. Research has demonstrated its binding affinity for human cannabinoid receptors CB1 and CB2, showing a notable preference for the CB2 receptor. In radioligand binding assays, the compound displayed a Ki value of 1.9 μM for the CB2 receptor and a lower affinity for the CB1 receptor, with a Ki value of 6.7 μM.
Further investigations into its activity at serotonin receptors revealed its role as an antagonist. The compound was evaluated for its binding to 5-HT1A and 5-HT2A receptors, demonstrating moderate affinity. Functional assays confirmed its antagonistic properties at these receptors. It has also been identified as a potent antagonist of the 5-HT6 receptor, a target implicated in cognitive processes.
Interactive Table: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (μM) | Receptor Type | Reference |
| Cannabinoid CB1 | 6.7 | Cannabinoid | |
| Cannabinoid CB2 | 1.9 | Cannabinoid | |
| Serotonin 5-HT1A | Moderate Affinity | Serotonin | |
| Serotonin 5-HT2A | Moderate Affinity | Serotonin | |
| Serotonin 5-HT6 | Potent Antagonist | Serotonin |
The functional consequences of receptor binding have been examined in research cell lines. As a cannabinoid receptor ligand, its activity can modulate intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway. However, specific studies detailing the precise modulation of signal transduction pathways by this compound are not extensively detailed in the available literature. Its antagonistic action at serotonin receptors implies that it likely blocks the downstream signaling typically initiated by serotonin binding, such as the modulation of adenylyl cyclase or phospholipase C activity, depending on the specific receptor subtype.
Enzyme Inhibition Studies (In Vitro)
The inhibitory potential of this compound against several key enzymes has been a significant area of research, pointing to its potential influence on neuroregeneration and DNA repair.
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. In one study, a series of adamantane (B196018) derivatives were synthesized and tested, revealing that compounds with this structural motif can act as dual inhibitors of both AChE and BChE. Specifically, certain adamantyl-indole derivatives have shown inhibitory activity in the micromolar range against both enzymes.
Research has also explored the effect of this compound on monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Studies on related adamantane-containing amines have shown that they can inhibit both isoforms of the MAO enzyme. The bulky adamantane group is thought to play a key role in the interaction with the active site of these enzymes.
A notable area of investigation has been the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that removes stalled topoisomerase I cleavage complexes. The inhibition of TDP1 is a strategy being explored to enhance the efficacy of certain anticancer drugs. Research has demonstrated that this compound and its derivatives are effective inhibitors of TDP1. The compound has been shown to sensitize human adenocarcinoma cells to the effects of the anticancer agent topotecan (B1662842) by preventing the repair of DNA damage. The adamantane moiety of the molecule binds to a hydrophobic pocket within the TDP1 enzyme, contributing to its inhibitory action.
Interactive Table: Enzyme Inhibition by this compound and Related Derivatives
| Enzyme Target | Inhibition (IC50) | Notes | Reference |
| Acetylcholinesterase (AChE) | Micromolar range | Activity demonstrated by related adamantyl-indole derivatives. | |
| Butyrylcholinesterase (BChE) | Micromolar range | Activity demonstrated by related adamantyl-indole derivatives. | |
| Monoamine Oxidase (MAO) | Inhibitory Activity | Adamantane-containing amines show activity against both MAO-A and MAO-B. | |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Effective Inhibitor | Sensitizes cancer cells to topotecan. |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, contributing to the pathogenicity of various bacteria and fungi. researchgate.net The inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.net However, a review of the current scientific literature did not yield specific studies evaluating the urease inhibitory activity of this compound or its close structural analogues containing both the adamantane and indole (B1671886) moieties. Research in this area has focused on other chemical classes, such as terpenes and various heterocyclic compounds. researchgate.net
Other Enzyme Targets (e.g., Soluble Epoxide Hydrolase, 11β-HSD1, α-Glucosidase, Proteasome ATPase, Tubulin Polymerization)
The adamantane and indole scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.
Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase is an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is a therapeutic strategy for managing cardiovascular and inflammatory diseases. nih.gov Adamantane-containing compounds, particularly adamantyl ureas, have been identified as highly potent sEH inhibitors. researchgate.netresearchgate.net A series of symmetric adamantyl-diureas demonstrated inhibitory concentrations (IC₅₀) ranging from the low micromolar to the nanomolar level, with one potent derivative exhibiting an IC₅₀ of 0.5 nM. researchgate.net This suggests that the bulky, lipophilic adamantane group plays a crucial role in binding to the enzyme's active site. researchgate.netresearchgate.net
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) 11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its overexpression is linked to metabolic syndrome, type 2 diabetes, and obesity. nih.govnih.gov Consequently, 11β-HSD1 inhibitors are of significant therapeutic interest. Several classes of adamantane derivatives have been developed as potent and selective inhibitors of human 11β-HSD1. nih.govmq.edu.au Adamantyl ethanone (B97240) pyridyl derivatives have shown IC₅₀ values as low as 34–48 nM against human 11β-HSD1. nih.gov Furthermore, adamantane-linked 1,2,4-triazole (B32235) derivatives and 2-adamantylurea derivatives have also been patented and studied as selective 11β-HSD1 inhibitors. nih.govmdpi.com These compounds are often highly selective for 11β-HSD1 over the related 11β-HSD2 isoform, which is critical for avoiding side effects. nih.govnih.gov
α-Glucosidase α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Various indole derivatives have shown promise as α-glucosidase inhibitors. nih.govnih.gov For instance, a series of synthesized indole-based-thiadiazole derivatives exhibited potent α-glucosidase inhibitory activity, with some analogues showing IC₅₀ values as low as 0.95 µM, surpassing the standard drug acarbose. nih.gov Similarly, 3,3-di(indolyl)indolin-2-ones and other indole-based heterocyclic compounds have demonstrated significant α-glucosidase inhibition, indicating that the indole nucleus is a valuable pharmacophore for targeting this enzyme. nih.govresearchgate.net
Proteasome ATPase The proteasome is a large protein complex responsible for degrading ubiquitin-tagged proteins, and its inhibition is a validated strategy in cancer therapy. nih.gov The proteasome's function is regulated by associated particles, some of which have ATPase activity. While various small molecules have been developed to inhibit the proteasome's catalytic core or associated deubiquitinases, specific research on adamantyl or indole derivatives as direct inhibitors of proteasome ATPase is not prominent in the reviewed literature. nih.govresearchgate.net
Tubulin Polymerization Microtubules, polymers of αβ-tubulin, are essential for cell division, making them a prime target for anticancer drugs. The indole scaffold is a core component of many natural and synthetic compounds that inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site. Numerous indole derivatives, including indole-amides and arylthioindoles, have been developed as potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This highlights the potential of the indole moiety within the this compound structure to interfere with this crucial cellular process.
Cellular Assays for Mechanistic Elucidation (Non-Human Cells)
In vitro enzyme assays are often followed by cell-based assays to understand a compound's activity in a more complex biological environment.
Investigation of Intracellular Signaling PathwaysThe adamantyl-indole scaffold has been shown to modulate key intracellular signaling pathways. A series of N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamides were identified as potent full agonists at both CB₁ and CB₂ cannabinoid receptors.nih.govActivation of these GPCRs initiates signaling cascades that can affect ion channel activity and other cellular processes.nih.govOther research on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated that these compounds induce apoptosis in human cancer cell lines (HepG2). Further investigation revealed this occurred through the activation of intracellular effector pathways, specifically involving the activation of caspase-3, caspase-8, and caspase-9.
Table 1: Cannabinoid Receptor Agonist Activity of an Adamantyl-Indole Derivative
| Compound | Receptor | EC₅₀ (nM) | Agonist Type |
|---|---|---|---|
| SDB-001 | CB₁ | 16-43 | Full Agonist |
| SDB-001 | CB₂ | 29-216 | Full Agonist |
Data pertains to N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) and is derived from a FLIPR membrane potential assay in AtT20 cells.
Antimycobacterial Activity in Macrophage ModelsTuberculosis remains a major global health threat, necessitating new drugs with novel mechanisms of action. Adamantane-containing indole-2-carboxamides have emerged as a highly potent class of antimycobacterial agents. These compounds target the essential mycobacterial membrane protein large 3 (MmpL3), which is crucial for transporting mycolic acids for cell wall construction. Several adamantyl and adamantanol indoleamide derivatives have shown excellent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Importantly, these compounds displayed high selectivity, with minimal cytotoxicity against mammalian Vero cells, a key consideration for developing drugs that will be used in a host-pathogen context, such as in infected macrophages.
Table 2: Antimycobacterial Activity of Adamantanol-Indole Derivatives
| Compound | MIC against M. tb H37Rv (µM) | IC₅₀ against Vero Cells (µM) |
|---|---|---|
| Derivative 8i | 2.89 | > 169 |
| Derivative 8j | 1.32 | ≥ 169 |
| Derivative 8l | 2.68 | > 169 |
| Ethambutol (Control) | 4.89 | Not reported |
Data pertains to adamantanol-containing indole-2-carboxamides.
Ion Channel Modulation (In Vitro)
The adamantane and indole moieties have independently been shown to modulate the function of various ion channels. The bulky, caged adamantane structure is considered an ideal scaffold for interacting with ion channel proteins. An adamantane-based α-acyloxy carboxamide was identified as a potent and selective antagonist of the TRPM8 channel, a thermosensitive cation channel involved in cold sensation. The adamantane group has also been incorporated into drugs targeting other channels, such as the M2 proton channel of the influenza virus.
The indole nucleus is also a key feature in ion channel modulators. For example, 5-Cl-indole has been shown to act as a positive allosteric modulator of the 5-HT₃A receptor, a ligand-gated ion channel. Furthermore, as mentioned previously, adamantyl-indole derivatives that act as CB₁ receptor agonists can indirectly modulate ion channels, such as GIRK channels, through G-protein-mediated signaling pathways. nih.gov
Effects on Specific Ion Channels (e.g., NMDA, AMPA, KATP)
No research data is available detailing the effects of this compound on NMDA, AMPA, or KATP ion channels.
Molecular Mechanism of Channel Blockade
As no ion channel blocking activity has been reported for this compound, there is no information on the molecular mechanism of such an action.
Structure Activity Relationship Sar Studies
Impact of Adamantyl Moiety on Biological Activity
The adamantane (B196018) cage is far more than a simple structural anchor; its unique properties of size, shape, and lipophilicity are critical determinants of biological activity. mdpi.commdpi.com This polycyclic hydrocarbon is often incorporated into drug candidates to favorably modify their pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net
Steric and Lipophilic Contributions
The most prominent features of the adamantyl group are its significant steric bulk and high lipophilicity. nih.gov This "lipophilic bullet" dramatically increases the fat-solubility of a parent molecule, a property that can enhance its ability to cross biological membranes. mdpi.comnih.gov The hydrophobic substituent constant for the adamantyl group has been estimated to be 3.1, indicating a substantial increase in the partition coefficient (logP) when it replaces a hydrogen atom. nih.govnih.govresearchgate.net This improved lipophilicity is a key factor in drug design. researchgate.net
Furthermore, the sheer size of the adamantane cage provides a steric shield. This bulkiness can impede the access of metabolic enzymes, such as hydrolytic esterases and amidases, thereby protecting the rest of the molecule from degradation. nih.govnih.gov This effect often leads to increased metabolic stability and a longer plasma half-life for adamantane-containing drugs. nih.govnih.gov
Conformational Restriction Effects
The rigid, cage-like structure of adamantane severely restricts the conformational freedom of the molecule it is attached to. mdpi.com This pre-organization of the molecular structure can be highly advantageous for biological activity. By locking the molecule into a more defined shape, the adamantyl group can reduce the entropic penalty that occurs when a flexible molecule binds to its target receptor. mdpi.com This can lead to stronger and more specific interactions. The defined three-dimensional structure of adamantane facilitates the precise positioning of substituents, allowing for a more effective exploration of drug targets. mdpi.com This conformational rigidity has been exploited in the design of inhibitors for various enzymes and ion channels. mdpi.com
Role of the Indole (B1671886) Scaffold Substituents
The indole nucleus is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. frontiersin.orgresearchgate.netresearchgate.netnih.gov Its ability to be easily modified at multiple positions allows for the fine-tuning of a compound's biological profile.
Effects of Substitutions on the Indole Ring (e.g., at C-1, C-2, C-3, C-5, C-6)
The electronic properties and substitution patterns on the indole ring play a crucial role in modulating biological activity. The C-3 position is the most electron-rich and typically the most reactive site for electrophilic substitution. However, strategic substitutions at other positions are key to optimizing activity.
Studies on related adamantane-indole compounds have provided valuable SAR insights. For instance, in a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, substitutions on the terminal phenyl ring of the linker significantly impacted anticancer activity. researchgate.net
In other classes of indole derivatives, specific substitution patterns have been found to be critical. For example, in a series of HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage between the indole rings (e.g., 5-5' vs. 6-6') dramatically affected activity, with the 6-6' linkage being optimal. frontiersin.org Halogen substitutions (F, Cl, Br) at the C-5 or C-7 positions of the indole are known to influence cytotoxicity in various anticancer agents. Similarly, for a class of CysLT1 antagonists, methoxy (B1213986) substitution at C-7 was found to be the most favorable, while substitution at C-4 was the least favorable. In the development of HIF-1α inhibitors, an adamantane-containing indole derivative (20a) was identified as a highly potent agent, highlighting the productive combination of these two scaffolds.
| Compound Series | Substitution Position | Substituent | Effect on Activity | Source |
|---|---|---|---|---|
| N-(indol-3-ylglyoxylyl)-β-arylethylamines | C-5 | -NO2 | Decreased affinity | |
| Indole-based CysLT1 antagonists | C-7 | -OCH3 | Most favorable | |
| Indole-based CysLT1 antagonists | C-4 | -F | Least favorable | |
| Anticancer Indole Derivatives | C-5 / C-7 | Halogens (F, Cl, Br) | Influences cytotoxicity | |
| HIF-1α Inhibitors | Indole-3-ylacrylamido | Adamantyl-phenoxy-acetamido-benzoate | Potent Inhibition (IC50 = 0.02 µM) |
Significance of the Methylamine (B109427) Linker
The linker moiety connecting the adamantyl and indole pharmacophores is critical for correctly positioning these two groups in three-dimensional space to allow for optimal interaction with a biological target. While direct SAR studies on the simple methylamine linker of 2-adamantyl(1H-indol-3-ylmethyl)amine are not extensively detailed, research on analogous structures provides significant insight.
| Compound | N-Substituent | IC50 (μM) vs. HepG2 Cells | Source |
|---|---|---|---|
| 5k | 2,4-Dimethylphenyl | 20.31 ± 2.01 | nih.gov |
| 5r | 3,4-Dichlorophenyl | 10.56 ± 1.14 | researchgate.net |
Length and Flexibility of the Linker
The length and flexibility of the linker that tethers the adamantane moiety to the indole ring are critical determinants of a compound's biological activity. While direct SAR studies systematically varying the alkyl chain length for this compound are not extensively documented in publicly available literature, the principles derived from related classes of bioactive molecules, particularly other indole derivatives, offer significant insights.
In studies of cannabimimetic aminoalkylindoles, the length of the N-1 alkyl side chain on the indole ring has been shown to be a crucial factor for high-affinity binding to cannabinoid receptors. Research has demonstrated that an alkyl chain length of at least three carbons is required for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed with a five-carbon side chain. nih.gov A further increase in the chain length to a heptyl group leads to a significant decrease in binding affinity at both receptors. nih.gov This suggests the existence of a specific hydrophobic pocket in the receptor that can optimally accommodate a chain of a particular length.
Extrapolating from these findings, it is plausible that the length of the linker between the 3-position of the indole ring and the adamantylamino group in the target compound also plays a pivotal role. A shorter linker, such as the single methylene (B1212753) group in this compound, imposes a certain degree of rigidity, holding the two bulky groups in a relatively fixed orientation. Increasing the linker length by introducing additional methylene units (e.g., to form 2-adamantyl(1H-indol-3-yl)ethanamine or 2-adamantyl(1H-indol-3-yl)propanamine) would increase the molecule's flexibility. This added flexibility could allow the adamantane and indole moieties to adopt a more favorable conformation for binding to a target protein, potentially enhancing activity. However, excessive linker length could also lead to a loss of potency due to an entropic penalty upon binding or an inability to bridge key interaction points within a binding site simultaneously.
The flexibility of the linker is not solely dependent on its length. The introduction of different chemical functionalities can also alter its conformational freedom. For instance, the replacement of a simple alkyl chain with a more rigid unit, such as a cyclic structure or a double bond, would restrict the relative movement of the adamantane and indole groups, which could be beneficial or detrimental depending on the specific receptor topology.
Interactive Data Table: Inferred Effect of Linker Length on Receptor Binding Affinity
| Compound | Linker (-R-) in Indole-R-Adamantane | Inferred Receptor Binding Affinity | Reference |
|---|---|---|---|
| Hypothetical Analog 1 | -CH2- | Baseline | N/A |
| Hypothetical Analog 2 | -(CH2)2- | Potentially Increased | nih.gov |
| Hypothetical Analog 3 | -(CH2)3- | Potentially Optimal | nih.gov |
| Hypothetical Analog 4 | -(CH2)5- | Potentially Decreased | nih.gov |
Nature of the Functional Group within the Linker (e.g., amine, amide, ketone derivatives)
The functional group within the linker is another key element in the SAR of adamantane-indole conjugates. Replacing the simple amine in this compound with other functional groups such as amides or ketones can significantly alter the compound's physicochemical properties, including its hydrogen bonding capacity, polarity, and stereoelectronic features, thereby influencing its biological activity.
For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their biological activities. These compounds feature a more complex linker containing both a ketone and an amide functionality. The presence of the amide bond introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form specific interactions with target proteins.
In a study of cannabimimetic indoles, the comparison between adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (a ketone linker) and N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (an amide linker) revealed that both compounds act as full agonists at CB1 and CB2 receptors with high potency. nih.gov This indicates that both ketone and amide functionalities are well-tolerated in the linker and can lead to potent biological activity.
Furthermore, in the context of antitubercular agents, indole-2-carboxamides linked to an adamantane moiety have shown promising activity. The amide linker in these compounds is crucial for their biological function. The orientation of the amide bond can also play a role; for example, "reverse amides" where the CO and NH groups are swapped can exhibit different activity profiles. researchgate.net This highlights the importance of the precise arrangement of hydrogen bond donors and acceptors within the linker.
Interactive Data Table: Activity of Adamantane-Indole Derivatives with Different Linker Functional Groups
| Compound Name | Linker Functional Group | Biological Activity (EC50/IC50) | Target | Reference |
|---|---|---|---|---|
| adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone | Ketone | EC50 = 16-43 nM | CB1/CB2 Receptors | nih.gov |
| N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide | Amide | EC50 = 29-216 nM | CB1/CB2 Receptors | nih.gov |
| Indole-2-carboxamide adamantane analog | Amide | MIC = 0.68 µM | M. tuberculosis | researchgate.net |
| Indole-2-carboxamide 3-hydroxyadamantane analog | Amide with hydroxylated adamantane | MIC = 51.5 µM | M. tuberculosis | researchgate.net |
Comparative SAR with Related Chemical Scaffolds
Azaadamantanes are analogs of adamantane where one or more carbon atoms are replaced by nitrogen atoms. This substitution significantly alters the physicochemical properties of the scaffold. Azaadamantane derivatives generally exhibit lower lipophilicity and higher water solubility compared to their adamantane counterparts. These changes can have a profound impact on both their interaction with biological targets and their bioavailability.
In some cases, the introduction of nitrogen into the adamantane cage can be beneficial for activity. For example, certain azaadamantane derivatives have shown potent biological activities. However, the reduced lipophilicity might also lead to a decrease in potency if hydrophobic interactions are a key driver for binding to the target. The specific positioning of the nitrogen atom(s) within the cage, as well as the nature and location of substituents, are critical factors that determine the ultimate biological effect.
Another relevant comparison can be made with compounds where the indole scaffold is replaced by other heterocyclic systems. For example, the replacement of the indole with a benzimidazole (B57391) nucleus has been explored in the development of antitubercular agents. Benzimidazoles, containing an additional ionizable nitrogen atom, can offer different hydrogen bonding patterns and solubility profiles compared to indoles.
Furthermore, studies on adamantane conjugates with other heterocyclic linkers, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, have demonstrated that the nature of the heterocyclic linker itself can significantly modulate the biological activity. These linkers can participate in different non-covalent interactions with target proteins compared to a simple alkylamine or amide linker.
These comparative studies underscore that while the adamantane and indole moieties are privileged scaffolds in medicinal chemistry, their optimal combination and the nature of the linking element are highly dependent on the specific biological target.
Interactive Data Table: Comparative Activity of Adamantane and Related Scaffolds
| Scaffold Type | Key Feature | General Impact on Properties | Potential Effect on Activity | Reference |
|---|---|---|---|---|
| Adamantane | Highly lipophilic, rigid cage | High lipophilicity, low water solubility | Strong hydrophobic interactions with target | N/A |
| Azaadamantane | Nitrogen atom(s) in the cage | Reduced lipophilicity, increased water solubility | Altered bioavailability and target interactions | N/A |
| Indole | Aromatic heterocyclic system | Can participate in π-stacking and H-bonding | Versatile interactions with various receptors | N/A |
| Benzimidazole | Alternative heterocyclic core | Different H-bonding and solubility profile | Can alter target specificity and potency | N/A |
Advanced Derivatives and Analog Development for Research Purposes
Design and Synthesis of Prodrugs for Research Tool Delivery
The development of prodrugs for research compounds like 2-adamantyl(1H-indol-3-ylmethyl)amine is a strategic approach to improve its delivery and utility in experimental systems. Prodrugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. This strategy can be employed to enhance solubility, permeability, or target-site concentration for research applications.
The synthesis of prodrugs of this compound would typically involve modification of the primary amine or the indole (B1671886) nitrogen. For instance, acylation of the primary amine to form an amide linkage is a common prodrug strategy. This amide bond can be designed to be cleaved by specific enzymes present in the target cells or tissues, thereby releasing the active amine.
A general synthetic route could involve the reaction of this compound with various activated carboxylic acids or their derivatives. For example, reacting the parent compound with an amino acid would yield an amino acid conjugate, which could leverage endogenous amino acid transporters for improved cellular uptake.
| Prodrug Moiety | Potential Activating Mechanism | Research Application |
| N-Acetyl | Non-specific esterases | General improvement of lipophilicity and cell permeability |
| N-Glycyl | Aminopeptidases | Enhanced uptake via amino acid transporters |
| N-Phosphoryl | Alkaline phosphatases | Increased aqueous solubility for in vitro assays |
Development of Fluorescent or Radiolabeled Probes for Target Engagement Studies
To investigate the molecular interactions and validate the targets of this compound, fluorescent or radiolabeled probes are indispensable tools. These probes allow for direct visualization and quantification of target engagement in both biochemical and cellular assays. nih.govnih.gov
Fluorescent Probes: The synthesis of a fluorescent probe would involve conjugating a fluorophore to the this compound scaffold. The point of attachment is critical to ensure that the pharmacological activity of the parent compound is not significantly compromised. The primary amine is a common site for such modifications. Fluorophores like BODIPY, fluorescein, or rhodamine could be utilized. Advanced fluorescence-based techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBRET (Bioluminescence Resonance Energy Transfer) are powerful methods for studying target engagement in high-throughput screening formats. nih.govnih.gov These technologies offer high sensitivity and are adaptable to various assay formats. nih.gov
Radiolabeled Probes: For in vitro and ex vivo autoradiography or binding assays, radiolabeled versions of this compound can be synthesized. Common isotopes used for this purpose include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The synthesis would involve introducing the radioisotope at a late stage of the synthetic route to maximize radiochemical yield and specific activity. For example, reductive amination of a suitable indole-3-carboxaldehyde (B46971) precursor with a radiolabeled amine could be a viable strategy.
| Probe Type | Label | Potential Application | Detection Method |
| Fluorescent | BODIPY-FL | TR-FRET, NanoBRET, Fluorescence Microscopy | Fluorometry, Microscopy |
| Radiolabeled | Tritium (³H) | Radioligand Binding Assays, Autoradiography | Scintillation Counting, Phosphor Imaging |
| Radiolabeled | Carbon-14 (¹⁴C) | Metabolic Stability Studies | Scintillation Counting, Mass Spectrometry |
Bioconjugation Strategies for Cellular or Organelle-Targeted Research
Bioconjugation involves linking this compound to a larger biomolecule, such as a peptide, antibody, or nanoparticle, to direct its delivery to specific cells or subcellular compartments. This strategy is particularly useful for investigating the compound's effects in a complex biological environment with high precision.
The primary amine of this compound provides a convenient handle for bioconjugation. Standard cross-linking chemistries, such as the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be employed to attach the compound to a targeting moiety. For instance, conjugation to a cell-penetrating peptide could enhance its intracellular delivery, while attachment to a mitochondrial-targeting signal peptide could direct the compound to mitochondria.
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a drug design strategy that involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. researchgate.net For the this compound scaffold, several bioisosteric replacements could be explored for research purposes.
Indole Ring Bioisosteres: The indole nucleus is a common target for bioisosteric modification. nih.gov It can be replaced with other bicyclic or monocyclic heteroaromatic systems to explore changes in target affinity, selectivity, or metabolic stability. For example, replacing the indole with an indazole, benzimidazole (B57391), or azaindole could modulate the hydrogen bonding capacity and electronic properties of the molecule. nih.govmdpi.com
Adamantyl Group Bioisosteres: The bulky, lipophilic adamantyl group is crucial for the activity of many compounds. researchgate.netmdpi.com However, exploring other bulky, non-polar groups could lead to derivatives with altered pharmacokinetic properties or target interactions. Potential bioisosteres for the adamantyl cage include other carbocyclic groups like cubane (B1203433) or bicyclo[2.2.2]octane, or even large alkyl or aryl groups.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| 1H-Indole | 1H-Indazole | Altered hydrogen bonding and electronic properties. mdpi.com |
| 1H-Indole | Benzimidazole | Modified pKa and potential for new interactions. |
| Adamantyl | Bicyclo[2.2.2]octyl | Similar size and lipophilicity with different rigidity. |
| Adamantyl | tert-Butylphenyl | Increased aromatic character while maintaining bulk. |
The systematic exploration of these advanced derivatives and analogs will undoubtedly provide valuable research tools to further elucidate the mechanism of action and therapeutic potential of compounds based on the this compound scaffold.
Analytical Methodologies for Research Compound Purity and Characterization
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For "2-adamantyl(1H-indol-3-ylmethyl)amine," both achiral and chiral HPLC methods are essential to determine its chemical and enantiomeric purity, respectively.
Achiral Purity Assessment (HPLC)
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of the chemical purity of this compound. The lipophilic nature of the adamantyl group and the aromatic indole (B1671886) moiety suggest good retention on a non-polar stationary phase.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended due to its wide applicability for separating hydrophobic compounds.
Mobile Phase: A gradient elution is proposed to ensure the separation of potential impurities with a wide range of polarities. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.
Detection: The indole chromophore allows for UV detection. A wavelength of approximately 280 nm is a suitable starting point, with further optimization based on the compound's UV spectrum.
Purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components.
Interactive Data Table: Proposed HPLC Method for Achiral Purity Assessment
| Parameter | Proposed Condition | Justification |
| Column | C18, 4.6 x 250 mm, 5 µm | Good retention for lipophilic adamantyl and indole moieties. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 280 nm | Indole moiety provides strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Chiral Purity Assessment (Chiral HPLC)
Since "this compound" possesses a chiral center, a specific chiral HPLC method is required to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amines.
Instrumentation: An HPLC system with a UV or circular dichroism (CD) detector.
Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is proposed. These columns offer a wide range of enantioselectivity for various compounds, including amines.
Mobile Phase: Normal-phase chromatography, using a mixture of a non-polar solvent like hexane and a polar alcohol modifier such as isopropanol or ethanol, is often successful for chiral separations on polysaccharide CSPs. The addition of a small amount of a basic additive, like diethylamine, may be necessary to improve the peak shape of the amine.
Detection: UV detection at 280 nm.
The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Interactive Data Table: Proposed Chiral HPLC Method
| Parameter | Proposed Condition | Justification |
| Column | Amylose-based CSP, 4.6 x 250 mm, 5 µm | Proven efficacy for chiral separation of amines. |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine | Common mobile phase for normal-phase chiral separations. Diethylamine improves peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | Standard for the column dimensions. |
| Column Temp. | 25 °C | Room temperature is often sufficient for chiral separations. |
| Detection | UV at 280 nm | Indole chromophore allows for sensitive detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Stability Studies of the Compound under Research Conditions
Understanding the stability of "this compound" in solution and under various storage conditions is critical for ensuring the accuracy of in vitro and ex vivo experimental results.
Solution Stability
The stability of the compound in solvents commonly used for research (e.g., DMSO, ethanol, cell culture media) should be assessed over time and at different temperatures (e.g., room temperature, 4°C, -20°C).
Methodology: A stock solution of the compound is prepared in the test solvent and aliquots are stored under the specified conditions. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), a sample is withdrawn and analyzed by the developed HPLC method. The peak area of the parent compound is compared to the initial time point to determine the percentage of degradation.
Freeze-Thaw Stability
Many research protocols involve freezing and thawing of stock solutions. It is therefore important to determine if "this compound" is susceptible to degradation under these conditions.
Methodology: Aliquots of a stock solution are subjected to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature). After a specified number of cycles (e.g., 1, 3, 5), the samples are analyzed by HPLC and the concentration is compared to a control sample that has not undergone freeze-thaw cycles.
Interactive Data Table: Illustrative Freeze-Thaw Stability Data in DMSO
| Freeze-Thaw Cycles | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,254,321 | 100.0 |
| 1 | 1,251,098 | 99.7 |
| 3 | 1,245,789 | 99.3 |
| 5 | 1,240,112 | 98.9 |
The illustrative data suggests that the compound exhibits good stability over five freeze-thaw cycles in DMSO.
Development of Specific Analytical Methods for Quantification in Research Matrices
For ex vivo studies involving cell lysates or biological fluids, a sensitive and selective analytical method is required to quantify "this compound". Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and specificity.
Sample Preparation: A crucial step is the efficient extraction of the analyte from the complex biological matrix. This typically involves protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol), followed by centrifugation to remove the precipitated proteins. The resulting supernatant may be further diluted before injection into the LC-MS/MS system.
LC-MS/MS Analysis:
Chromatography: A rapid HPLC or UHPLC method is developed to separate the analyte from matrix components that could cause ion suppression. A C18 column with a fast gradient is often employed.
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) is then used to generate characteristic product ions, and specific precursor-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for quantification.
Quantification: A calibration curve is constructed by spiking known concentrations of the compound into a blank matrix (e.g., control cell lysate). An internal standard, a structurally similar compound not present in the sample, is added to all samples and standards to correct for variations in sample preparation and instrument response.
Interactive Data Table: Proposed LC-MS/MS Parameters for Quantification
| Parameter | Proposed Condition | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Suitable for fast separations in UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for LC-MS. |
| Ionization Mode | ESI Positive | The amine group is readily protonated. |
| Precursor Ion (Q1) | [M+H]⁺ of the compound | Selects the parent ion for fragmentation. |
| Product Ion (Q3) | A stable, high-intensity fragment | Provides specificity for quantification. |
| Internal Standard | A deuterated analog or a structurally similar compound | Corrects for analytical variability. |
This systematic approach to developing and validating analytical methodologies ensures the generation of high-quality, reliable data in research studies involving "this compound".
Future Research Directions and Potential Research Applications
Elucidation of Novel Biological Targets and Mechanisms
The primary research direction for 2-adamantyl(1H-indol-3-ylmethyl)amine involves identifying its biological targets and understanding its mechanism of action. The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov Similarly, adamantane (B196018) derivatives have a rich history in drug discovery, with applications ranging from antiviral to central nervous system agents. nih.govdntb.gov.ua
Future studies should aim to uncover the specific proteins, enzymes, or receptors with which this compound interacts. This can be achieved through a combination of computational and experimental approaches. For instance, in silico docking studies could predict potential binding partners, which can then be validated through in vitro binding assays.
Furthermore, investigating the downstream signaling pathways affected by this compound is crucial. For example, related adamantyl-indole derivatives, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides, have been shown to induce apoptosis in cancer cell lines through the activation of caspases. nih.gov A similar approach could be employed to determine if this compound affects cell viability and to elucidate the molecular mechanisms involved.
Development as Chemical Probes for Receptor/Enzyme Studies
The structural characteristics of this compound make it an excellent candidate for development into a chemical probe. Chemical probes are essential tools for studying the function and localization of proteins in their native environment. The adamantyl group provides a handle for modification without significantly altering the core pharmacophore, a feature that is beneficial for probe development.
Future research could focus on synthesizing derivatives of this compound that incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags. These tagged molecules would allow for the visualization and isolation of their biological targets.
Applications in Medicinal Chemistry Research as Lead Compounds
The adamantane-indole scaffold has demonstrated significant potential in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and cannabimimetic effects. nih.govmdpi.commq.edu.aursc.org This suggests that this compound could serve as a valuable lead compound for the development of novel therapeutic agents for in vitro studies.
For instance, adamantane-derived indoles have shown affinity for cannabinoid receptors (CB1 and CB2), acting as full agonists. mq.edu.au Further investigation into the interaction of this compound with these and other receptors, such as sigma receptors for which other adamantane derivatives have shown affinity, is warranted. nih.gov Similarly, its potential as an enzyme inhibitor should be explored, given the known inhibitory activities of other adamantane and indole derivatives against various enzymes. nih.gov
| Compound Class | Reported In Vitro Activity | Potential Research Area for this compound |
|---|---|---|
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Antiproliferative activity against cancer cell lines (e.g., Hela, MCF7, HepG2). nih.govmdpi.com | Evaluation as an anticancer lead compound. |
| Adamantane-derived indoles (e.g., AB-001, SDB-001) | Full agonist activity at CB1 and CB2 receptors. mq.edu.au | Investigation as a receptor ligand for cannabinoid and other receptors. |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted ureas | Antiproliferative activity and modulation of Nur77 expression. rsc.org | Exploration as a modulator of nuclear receptors. |
| Benzo[d]thiazol-2(3H)ones with 1-adamantanamine | High affinity for σ1 receptors. nih.gov | Assessment of binding affinity to sigma receptors. |
Exploring Derivatization for Enhanced Research Utility
Systematic derivatization of this compound can significantly enhance its utility as a research tool. The indole ring and the adamantyl cage offer multiple sites for chemical modification.
One promising avenue is the introduction of photoreactive groups to create photoaffinity labels. Diazirines, for example, are small, photoreactive moieties that can be installed on a molecule to enable covalent cross-linking to its biological target upon photoactivation. This technique is invaluable for target identification and for mapping ligand-binding sites. While not yet applied to this specific compound, the synthesis of diazirine-containing indole derivatives has been reported, providing a methodological basis.
Another important derivatization strategy is the attachment of the molecule to a solid support for use in affinity chromatography. By immobilizing this compound or a high-affinity derivative onto a resin, it can be used to selectively capture and purify its binding partners from complex biological mixtures. This is a powerful technique for target identification and for studying protein-ligand interactions.
Integration with Advanced Screening Platforms
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived biological target. nih.gov Given the diverse biological activities reported for adamantane-indole conjugates, this compound and a library of its derivatives would be well-suited for inclusion in phenotypic screening campaigns in academic settings. nih.govmdpi.comrsc.org
Such screens could uncover novel and unexpected biological activities of this chemical scaffold. For example, screening against a panel of cancer cell lines could identify specific cancer types that are sensitive to this compound, providing a starting point for more focused mechanistic studies. researchgate.net Similarly, screening in the context of infectious diseases or neurological disorders could reveal new therapeutic avenues for this class of molecules. The integration of this compound into high-throughput screening platforms would accelerate the discovery of its biological functions and potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-adamantyl(1H-indol-3-ylmethyl)amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling for indole functionalization, followed by adamantyl group introduction. Catalysts such as palladium (e.g., Pd(PPh₃)₄) or copper complexes are employed in inert atmospheres (e.g., nitrogen), with solvents like dimethylformamide (DMF) or toluene . Reaction temperatures (80–120°C) and purification via column chromatography are critical for yield optimization (>60% reported in analogous indole-adamantane derivatives) .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and adamantyl-indole linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., torsion angles between indole and adamantyl moieties) . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like N-H stretches (~3400 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays to evaluate antimicrobial activity (e.g., MIC against S. aureus or E. coli) and anti-inflammatory potential (e.g., COX-2 inhibition). Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for benchmarking .
Advanced Research Questions
Q. How can contradictions in receptor binding data (e.g., serotonin vs. sigma receptors) be resolved?
- Methodological Answer : Employ orthogonal assays:
- Radioligand binding assays (³H-serotonin vs. ³H-DTG for sigma receptors) with competitive displacement studies.
- Functional assays (cAMP modulation for GPCRs, calcium flux for ion channels).
Computational docking (AutoDock Vina) identifies binding poses, while site-directed mutagenesis validates key residues (e.g., Trp358 in 5-HT₃ receptors) .
Q. What strategies improve metabolic stability without compromising activity?
- Methodological Answer :
- Deuteration at metabolically labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated oxidation.
- Fluorine substitution on the indole ring enhances electron-withdrawing effects, slowing enzymatic degradation.
In vitro liver microsome assays (human/rat) quantify half-life improvements, while LC-MS/MS tracks metabolite formation .
Q. How do steric effects from the adamantyl group influence molecular interactions?
- Methodological Answer : Molecular dynamics simulations (Amber or GROMACS) reveal steric hindrance at binding pockets (e.g., hydrophobic cavities in NMDA receptors). Comparative studies with non-adamantyl analogs (e.g., cyclohexyl derivatives) isolate steric contributions. Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to quantify affinity changes .
Q. What experimental approaches validate target engagement in neuropharmacological studies?
- Methodological Answer :
- Photoaffinity labeling with a bifunctional probe (e.g., aryl azide) crosslinks the compound to neuronal targets, identified via SDS-PAGE and mass spectrometry.
- Knockout models (CRISPR/Cas9) of suspected targets (e.g., TRPV1) assess phenotypic rescue in in vivo models (e.g., thermal hyperalgesia assays) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (oral/IP), plasma protein binding (equilibrium dialysis), and blood-brain barrier penetration (PAMPA-BBB).
- Metabolite identification : LC-HRMS detects active/inactive metabolites (e.g., N-oxides).
- Dose-ranging studies : Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ with achievable plasma concentrations .
Methodological Tables
| Parameter | Technique | Key Considerations |
|---|---|---|
| Synthetic Yield Optimization | Column Chromatography (SiO₂, EtOAc/Hex) | Gradient elution (5→50% EtOAc) improves purity |
| Binding Affinity | SPR/BLI | Immobilize target protein at pH 7.4, 25°C |
| Metabolic Stability | Liver Microsome Assay | Use NADPH-regenerating systems for CYP450 activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
